N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Lipophilicity Medicinal chemistry SAR

This thiazolylbenzofuran–benzamide hybrid is differentiated by its 7-ethoxy group on the benzofuran and the 3-(ethylthio) substituent on the benzamide ring, which provide a distinct electronic and steric profile not interchangeable with methoxy, chloro, or unsubstituted analogs. The elevated cLogP (≈4.8–5.0) makes it a valuable tool for lipophilicity-penetration studies in 3D tumor models. Researchers targeting ATP-competitive kinase inhibition for oncology SAR can leverage this scaffold to explore hydrophobic back-pocket interactions.

Molecular Formula C22H20N2O3S2
Molecular Weight 424.53
CAS No. 921571-61-1
Cat. No. B2554807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide
CAS921571-61-1
Molecular FormulaC22H20N2O3S2
Molecular Weight424.53
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SCC
InChIInChI=1S/C22H20N2O3S2/c1-3-26-18-10-6-7-14-12-19(27-20(14)18)17-13-29-22(23-17)24-21(25)15-8-5-9-16(11-15)28-4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25)
InChIKeyJNNGHPUZPWZETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide (CAS 921571-61-1): Chemoinformatic Profile and Procurement-Relevant Structural Context


N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide (CAS 921571-61-1, molecular formula C₂₂H₂₀N₂O₃S₂, molecular weight 424.53) is a fully synthetic small molecule comprising a 7-ethoxybenzofuran core linked via a 2,4-disubstituted thiazole to a 3-(ethylthio)benzamide moiety. This compound belongs to the broader class of thiazolylbenzofuran–benzamide hybrids, which have been claimed in patents as leukotriene/SRS-A antagonists [1] and as antiproliferative agents targeting protein kinases [2]. The combination of the electron-donating ethoxy group on the benzofuran and the lipophilic ethylthio substituent on the benzamide ring distinguishes this molecule from simpler benzamide analogs within the same series.

Why N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide Cannot Be Trivially Substituted: Substituent-Specific Structure–Activity Constraints in the Thiazolylbenzofuran–Benzamide Series


Within the thiazolylbenzofuran–benzamide class, relatively modest structural modifications produce substantial shifts in biological target engagement, potency, and selectivity. The 3-ethylthio substituent on the benzamide ring is not isosteric with chloro, methoxy, or unsubstituted phenyl; its distinct electronic (σₘ ≈ 0.0–0.1, with sulfur providing polarizable electron density) and steric profile alters both the conformational preferences of the benzamide carbonyl and the compound's interaction with hydrophobic pockets in kinase ATP-binding sites [2]. Similarly, the 7-ethoxy group on the benzofuran influences the electron density of the benzofuran–thiazole π-system differently than a 7-methoxy or 7-hydroxy group, potentially modulating π-stacking interactions and metabolic stability [1]. Consequently, a procurement specification that treats compounds such as N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921870-56-6) or 3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide as interchangeable with the target compound is not scientifically justified without direct comparative bioactivity data.

Quantitative Differentiation Evidence for N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide (921571-61-1) Relative to Structural Analogs


Structural Differentiation: The 3-Ethylthio Substituent Confers Distinct Physicochemical Properties Compared to Unsubstituted and Halo-Benzamide Analogs

The target compound contains a 3-(ethylthio) substituent on the benzamide ring, whereas the closest commercially available analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921870-56-6) has an unsubstituted benzamide. The ethylthio group increases calculated lipophilicity (cLogP) by approximately 0.8–1.2 log units relative to the unsubstituted analog, and modifies the electron density distribution on the benzamide ring, which is expected to alter hydrogen-bond acceptor strength of the amide carbonyl . No direct experimental comparative bioactivity data are publicly available for these two specific compounds in the same assay.

Lipophilicity Medicinal chemistry SAR

Ethoxy vs. Methoxy on the Benzofuran Ring: Predicted Impact on Metabolic Stability and Target Binding

The 7-ethoxy substituent on the benzofuran ring differentiates this compound from analogs bearing a 7-methoxy group, such as 3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. The ethyl group on the ether is more susceptible to cytochrome P450-mediated O-dealkylation than the methyl group, potentially resulting in faster oxidative clearance and a distinct metabolite profile. Conversely, the larger ethoxy group may provide enhanced van der Waals contacts within hydrophobic enzyme pockets compared to methoxy [1]. No paired metabolic stability data are publicly available for these two specific compounds.

Metabolic stability Cytochrome P450 Benzofuran SAR

Benzofuran–Thiazole–Benzamide Scaffold Class: Documented Antiproliferative Activity in Patent Literature vs. General Kinase Inhibitor Chemotypes

The US patent application US 2003/0225147 A1 discloses aminothiazole benzamide derivatives encompassing the core scaffold of the target compound and describes their ability to modulate and/or inhibit cell proliferation and protein kinase activity [1]. The patent demonstrates that compounds within this class exhibit antiproliferative effects across multiple cancer cell lines through kinase inhibition and apoptosis induction. A recent comprehensive review on benzofuran scaffolds (2023) confirms that benzofuran-based heterocycles consistently display extraordinary inhibitory potency against human cancer cell lines, with IC₅₀ values frequently in the low micromolar range, often surpassing reference anticancer drugs [2]. The target compound combines both the benzofuran and thiazole pharmacophores linked through a benzamide bridge, which is a structural topology explicitly associated with enhanced anticancer activity in the review.

Antiproliferative Kinase inhibition Cancer cell lines

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide (921571-61-1): Evidence-Backed Procurement Scenarios


Lead Optimization in Kinase-Targeted Oncology Programs Requiring a Benzofuran–Thiazole Hybrid Scaffold with an Ethylthio Benzamide Substituent

Research groups focused on developing ATP-competitive kinase inhibitors for oncology can utilize this compound as a starting point for structure–activity relationship (SAR) exploration. The 3-ethylthio substituent on the benzamide ring provides a distinct topological and electronic profile compared to the more common unsubstituted, chloro, or methoxy benzamide analogs, potentially enabling access to under-exploited binding interactions within the hydrophobic back pocket of kinases [2]. The benzofuran–thiazole core has been validated as a privileged scaffold for anticancer activity across multiple cell lines, including MCF-7, HCT-116, and HepG2, with class-level IC₅₀ values in the low micromolar range [3].

Comparative Metabolic Stability Profiling of 7-Ethoxy vs. 7-Methoxy Benzofuran–Thiazole–Benzamide Analogs

Preclinical DMPK groups seeking to understand the impact of O-alkyl chain length on the metabolic stability of benzofuran-containing kinase inhibitors can procure this compound alongside its 7-methoxy analog. The 7-ethoxy group is expected to display higher CYP-mediated O-dealkylation rates than the 7-methoxy group based on well-established structure–metabolism relationships for aryl alkyl ethers [1], providing a controlled pair for elucidating clearance mechanisms and guiding the design of metabolically stable derivatives.

Lipophilicity-Driven Cell Permeability and Efficacy Correlation Studies in 3D Tumor Spheroid Models

The elevated calculated lipophilicity of this compound (cLogP ≈ 4.8–5.0) compared to the unsubstituted benzamide analog (CAS 921870-56-6, cLogP ≈ 3.8–4.0) makes it a suitable tool compound for investigating the relationship between lipophilicity and penetration into 3D tumor spheroids . The class-level evidence of benzofuran–thiazole antiproliferative activity supports its use in comparative 2D vs. 3D cytotoxicity assays to quantify the impact of the ethylthio substituent on efficacy in physiologically relevant tumor models.

Quote Request

Request a Quote for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.